Cholestan-3-one -

Cholestan-3-one

Catalog Number: EVT-8946362
CAS Number:
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cholestan-3-one is primarily sourced through the oxidation of cholesterol, a common sterol found in animal tissues. This compound belongs to the class of steroids, specifically classified as a ketosteroid due to the presence of a ketone group. Its structural uniqueness allows it to serve as an intermediate in the synthesis of other steroid derivatives and compounds.

Synthesis Analysis

Methods

Cholestan-3-one can be synthesized via several methods:

  1. Oxidation of Cholesterol: This is the most common method, typically involving reagents such as:
    • Chromium trioxide in acetic acid
    • Pyridinium chlorochromate in dichloromethane
  2. Reduction of Cholest-4-en-3-one: This method utilizes zinc and hydrochloric acid in acetic anhydride to yield cholestan-3-one.

Technical Details

In industrial settings, optimized catalytic systems are often employed to enhance yield and purity during the oxidation of cholesterol. These methods focus on scalability and efficiency, ensuring that cholestan-3-one can be produced in significant quantities for various applications.

Molecular Structure Analysis

Structure

Cholestan-3-one features a tetracyclic structure characteristic of steroids, with a ketone functional group at the C-3 position. The molecular structure can be represented as follows:

C27H46O\text{C}_{27}\text{H}_{46}\text{O}

Data

The compound has a molar mass of approximately 414.66 g/mol. Its structural formula indicates that it consists of 27 carbon atoms, 46 hydrogen atoms, and one oxygen atom.

Chemical Reactions Analysis

Cholestan-3-one undergoes several significant chemical reactions:

  1. Oxidation: It can be oxidized further to produce cholest-4-en-3-one.
  2. Reduction: The ketone can be reduced to cholestan-3-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The ketone group can participate in nucleophilic substitution reactions under acidic or basic conditions.

Common reagents for these reactions include chromium trioxide for oxidation and sodium borohydride for reduction.

Mechanism of Action

Cholestan-3-one acts primarily as an intermediate in steroid biosynthesis pathways. Its mechanism involves participating in various enzymatic reactions that convert it into more complex steroid structures. For instance, it can serve as a precursor for bile acids and other steroid hormones, influencing metabolic processes in living organisms.

Physical and Chemical Properties Analysis

Physical Properties

Cholestan-3-one typically appears as a white crystalline solid at room temperature. Its melting point is approximately 145 °C.

Chemical Properties

The compound is soluble in organic solvents such as chloroform and ethanol but has limited solubility in water due to its hydrophobic nature. Its reactivity is largely governed by the ketone functional group, which allows it to engage in oxidation and reduction reactions.

Relevant data includes:

  • Molecular Weight: 414.66 g/mol
  • Melting Point: 145 °C
  • Solubility: Soluble in organic solvents; insoluble in water .
Applications

Cholestan-3-one has several scientific uses:

  1. Intermediate in Steroid Synthesis: It serves as a precursor for synthesizing various steroid hormones and derivatives.
  2. Pharmaceutical Research: Due to its structural properties, it is studied for potential pharmacological applications, including antimicrobial activity against certain bacteria and fungi .
  3. Biochemical Studies: It plays a role in studies related to cholesterol metabolism and bile acid biosynthesis, contributing to our understanding of lipid metabolism .
Biosynthesis Pathways and Enzymatic Regulation

Cholestan-3-one derivatives occupy critical positions in sterol and bile acid metabolism, serving as pivotal intermediates between cholesterol catabolism and the production of primary bile acids. Their formation and metabolism are tightly regulated by enzymatic cascades that determine the flux through major and alternative bile acid synthesis pathways, ultimately influencing cholesterol homeostasis and metabolic functions.

Role of Cholesterol 7α-Hydroxylase in Cholestan-3-one Precursor Formation

Cholesterol 7α-hydroxylase (Cytochrome P450 Family 7 Subfamily A Member 1, CYP7A1) catalyzes the initial, rate-limiting step in the classical bile acid synthesis pathway. This endoplasmic reticulum–anchored monooxygenase exclusively acts on cholesterol, facilitating the stereospecific insertion of a hydroxyl group at the C7α position to yield 7α-hydroxycholesterol. This reaction consumes molecular oxygen and utilizes reduced nicotinamide adenine dinucleotide phosphate (NADPH)-cytochrome P450 reductase for electron transfer, representing the major point of regulatory control in hepatic bile acid biosynthesis [2] [4].

The pivotal position of CYP7A1 in cholesterol catabolism places it under complex feedback regulation. Bile acids returning to the liver via enterohepatic circulation activate the nuclear receptor Farnesoid X Receptor, initiating a signaling cascade that suppresses CYP7A1 gene transcription. Conversely, cholesterol overload upregulates CYP7A1 expression through Liver X Receptor α-mediated pathways. This exquisite regulation ensures bile acid synthesis is precisely matched to physiological demands, maintaining cholesterol homeostasis [2] [6].

Following 7α-hydroxylation, 7α-hydroxycholesterol undergoes oxidation by the microsomal enzyme 3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7). This dehydrogenase/isomerase complex catalyzes the oxidation of the 3β-hydroxyl group to a 3-oxo functionality concomitant with isomerization of the Δ5 bond to a Δ4 bond, generating 7α-hydroxy-4-cholesten-3-one (C4). This Δ4-3-oxosteroid, often abbreviated as C4, is the first committed cholestan-3-one derivative in the pathway and serves as the essential branch point for the synthesis of primary bile acids [2] [4] [7]. The critical nature of this transformation is underscored by the use of serum C4 levels as a sensitive clinical biomarker for the rate of bile acid synthesis in vivo, exhibiting a distinct diurnal rhythm reflecting CYP7A1 activity oscillations [4] [9].

Table 1: Key Enzymes in the Formation of 7α-Hydroxy-4-cholesten-3-one (C4)

EnzymeLocationReaction CatalyzedProductRegulatory Influences
Cholesterol 7α-hydroxylase (CYP7A1)Endoplasmic Reticulum7α-Hydroxylation of cholesterol7α-HydroxycholesterolFeedback repression by bile acids (FXR/SHP pathway); Induction by cholesterol (LXRα)
3β-hydroxy-Δ5-C27-steroid dehydrogenase (HSD3B7)Endoplasmic ReticulumOxidation/Isomerization: 3β-OH→3-oxo, Δ5→Δ47α-Hydroxy-4-cholesten-3-one (C4)Substrate availability (7α-hydroxycholesterol)

Enzymatic Conversion of Cholesterol to Cholestan-3-one Derivatives in Bile Acid Synthesis

The metabolic fate of 7α-hydroxy-4-cholesten-3-one (C4) determines the profile of primary bile acids produced. The enzyme sterol 12α-hydroxylase (Cytochrome P450 Family 8 Subfamily B Member 1, CYP8B1) acts upon C4, introducing a 12α-hydroxyl group to yield 7α,12α-dihydroxy-4-cholesten-3-one. This 12-hydroxylated intermediate is an obligatory precursor for the synthesis of cholic acid, the major trihydroxy bile acid in humans. Crucially, the relative activity of CYP8B1 versus the pathway bypassing it dictates the cholic acid to chenodeoxycholic acid ratio within the bile acid pool – a determinant of bile hydrophobicity and functional properties [1] [2] [4].

Subsequent steps involve saturation of the Δ4 double bond in the steroid nucleus, a reduction mediated by microsomal Δ4-3-oxosteroid 5β-reductase (AKR1D1). This NADPH-dependent reductase catalyzes the stereospecific reduction of the double bond, generating the 5β-H (A/B ring cis fusion) configuration characteristic of primary bile acids, producing 7α-hydroxy-5β-cholestan-3-one or 7α,12α-dihydroxy-5β-cholestan-3-one (often termed 3-oxo-Δ4 intermediates). These saturated 3-oxosteroids are then substrates for hepatic cytosolic 3α-hydroxysteroid dehydrogenases (AKR1C4), which reduce the 3-oxo group to a 3α-hydroxyl group, yielding the diol and triol intermediates 5β-cholestane-3α,7α-diol and 5β-cholestane-3α,7α,12α-triol [1] [5] [7]. These reactions are essential for generating the characteristic hydroxylation pattern and A/B ring junction conformation of mature bile acids.

Table 2: Enzymatic Transformations Generating Key Cholestan-3-one Derivatives in Bile Acid Synthesis

Cholestan-3-one DerivativeGenerating Enzyme(s)ReactionSignificance
7α,12α-Dihydroxy-4-cholesten-3-oneSterol 12α-hydroxylase (CYP8B1)12α-Hydroxylation of 7α-hydroxy-4-cholesten-3-oneDetermines cholic acid synthesis; Regulates bile acid hydrophobicity
7α-Hydroxy-5β-cholestan-3-one / 7α,12α-Dihydroxy-5β-cholestan-3-oneΔ4-3-oxosteroid 5β-reductase (AKR1D1)Saturation of Δ4 bond (5β-reduction) of 7α-hydroxy-4-cholesten-3-one or 7α,12α-dihydroxy-4-cholesten-3-oneForms saturated 3-oxo intermediates essential for subsequent reduction to bile alcohols
5β-Cholestane-3α,7α-diol / 5β-Cholestane-3α,7α,12α-triol3α-hydroxysteroid dehydrogenase (AKR1C4)Reduction of 3-oxo group to 3α-OH in 5β-cholestan-3-one derivativesProduces immediate precursors for side-chain oxidation in bile acid formation

The final steps involve modification of the sterol side chain. Mitochondrial sterol 27-hydroxylase (CYP27A1) initiates side-chain oxidation, hydroxylating the terminal methyl group (C27) of the diol or triol intermediates. This is followed by further oxidation steps involving dehydrogenases and thiolases, ultimately leading to cleavage of a three-carbon unit (propionyl-CoA) and the formation of cholyl-CoA or chenodeoxycholyl-CoA. Conjugation with glycine or taurine by bile acid-CoA:amino acid N-acyltransferase (BAAT) yields the primary conjugated bile acids secreted into bile [2].

Intermediary Dynamics in Primary and Secondary Bile Acid Metabolic Pathways

Cholestan-3-one derivatives are not merely transient intermediates; their concentrations and metabolic fluxes provide crucial insights into pathway dynamics and regulatory nodes. Serum levels of 7α-hydroxy-4-cholesten-3-one (C4) are a well-validated quantitative marker for the activity of the classical (neutral) bile acid synthesis pathway initiated by CYP7A1. Elevated serum C4 concentrations are clinically associated with conditions involving excessive bile acid loss, such as bile acid malabsorption (types 1 & 2) or deficiencies in the ileal hormone Fibroblast Growth Factor 19 (FGF19), which normally provides negative feedback on CYP7A1. In these scenarios, the loss of bile acids or impaired feedback signaling prompts a compensatory upregulation of hepatic CYP7A1 activity and consequently, increased C4 production [4] [9].

Under pathological conditions, cholestan-3-one intermediates can be shunted into alternative pathways. A significant example occurs in Cerebrotendinous Xanthomatosis (CTX), an autosomal recessive disorder caused by mutations in the CYP27A1 gene, leading to deficient 27-hydroxylation. This defect impairs the normal conversion of 5β-cholestane-3α,7α,12α-triol into cholic acid, causing a pathological accumulation of cholestanol (5α-cholestan-3β-ol). Research utilizing dual-isotope techniques (³H-labeled at C7α and ¹⁴C-labeled at C4) demonstrated that CTX patients exhibit dramatically accelerated conversion of cholesterol, particularly via 7α-hydroxylated intermediates like C4 and 7α-hydroxycholesterol, into cholestanol. The ³H/¹⁴C ratio in cholestanol isolated from CTX patients was 70-75% lower than in administered cholesterol, indicating preferential loss of the 7α-³H label during the aberrant reduction of the 7α-hydroxy group and saturation of the Δ4 bond, likely yielding 7α-hydroxy-5α-cholestan-3-one or similar intermediates en route to cholestanol formation. This novel pathway, accentuated in CTX due to the blockage of the primary bile acid pathway, explains the massive tissue deposition of cholestanol characteristic of this disease [3] [8].

The gut microbiota significantly influences bile acid profiles by metabolizing primary bile acids into secondary bile acids. While cholestan-3-one derivatives themselves are primarily hepatic intermediates, their precursor role is impacted by microbial activity. Conjugated primary bile acids (e.g., glycocholic acid, taurochenodeoxycholic acid) secreted into the intestine are subject to bacterial deconjugation by bile salt hydrolases (BSH). The resulting free bile acids can undergo bacterial 7α-dehydroxylation, converting cholic acid to deoxycholic acid and chenodeoxycholic acid to lithocholic acid. Although this process primarily acts on the final bile acid structures, the efficiency of bile acid recycling and the resulting composition of the bile acid pool returning to the liver profoundly impact the feedback regulation of CYP7A1 and thus the generation of the initial cholestan-3-one precursor, C4 [2] [9]. Furthermore, studies indicate that small amounts of 7α-hydroxy-4-cholesten-3-one can enter the intestine, where intestinal bacteria may potentially reduce it to coprostanone (5β-cholestan-3-one) or further to coprostanol, although this represents a minor pathway compared to hepatic bile acid synthesis [8] [9].

Table 3: Metabolic Fates and Significance of Key Cholestan-3-one Derivatives

IntermediatePrimary Metabolic FateAlternative/Pathological FateDiagnostic/Metabolic Significance
7α-Hydroxy-4-cholesten-3-one (C4)Precursor for CDCA and CA synthesis (via 12α-hydroxylation or reduction)Minor intestinal conversion to coprostanone; Substrate for accelerated cholestanol synthesis in CTXSerum marker for classical bile acid synthesis rate (CYP7A1 activity); Elevated in bile acid malabsorption & FGF19 deficiency
7α,12α-Dihydroxy-4-cholesten-3-oneReduction to 5β-cholestane-3α,7α,12α-triol for CA synthesisAccumulation observed in enzyme deficiencies (e.g., AKR1D1)Indicator of flux towards cholic acid production
7α-Hydroxy-5β-cholestan-3-one / 7α,12α-Dihydroxy-5β-cholestan-3-oneReduction to 3α-OH bile alcohols (precursors for CDCA/CA)Potential substrate for cholestanol formation if 7α-dehydroxylation/saturation occursReflects activity of AKR1D1 and the commitment to saturated bile acid structures
7α-Hydroxy-4-cholesten-3-one (in CTX)Blocked conversion to bile acidsAccelerated conversion to cholestanol via novel pathway involving 7α-dehydroxylation and Δ4-saturationExplains cholestanol accumulation in CTX

Properties

Product Name

Cholestan-3-one

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3

InChI Key

PESKGJQREUXSRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.